1-Benzyl-1,6-diazaspiro[3.4]octane

Medicinal Chemistry Pharmacokinetics Property-Based Design

1-Benzyl-1,6-diazaspiro[3.4]octane is a spirocyclic diamine building block characterized by a rigid, nitrogen-rich bicyclic scaffold with a benzyl substituent on the 1-position nitrogen. The molecule features a molecular formula of C13H18N2, a molecular weight of 202.30 g/mol, and an XLogP3-AA of 1.5, indicating moderate lipophilicity.

Molecular Formula C13H18N2
Molecular Weight 202.301
CAS No. 1363381-74-1
Cat. No. B582515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,6-diazaspiro[3.4]octane
CAS1363381-74-1
Synonyms1-Benzyl-1,6-diazaspiro[3.4]octane
Molecular FormulaC13H18N2
Molecular Weight202.301
Structural Identifiers
SMILESC1CNCC12CCN2CC3=CC=CC=C3
InChIInChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-7-13(15)6-8-14-11-13/h1-5,14H,6-11H2
InChIKeyHVFOGWYVURWQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1,6-diazaspiro[3.4]octane (CAS 1363381-74-1): Core Structural and Physicochemical Profile for Research Procurement


1-Benzyl-1,6-diazaspiro[3.4]octane is a spirocyclic diamine building block characterized by a rigid, nitrogen-rich bicyclic scaffold with a benzyl substituent on the 1-position nitrogen [1]. The molecule features a molecular formula of C13H18N2, a molecular weight of 202.30 g/mol, and an XLogP3-AA of 1.5, indicating moderate lipophilicity [1]. Its compact, constrained conformation and hydrogen-bonding potential from two secondary amine nitrogens render it a versatile intermediate in medicinal chemistry for the construction of enzyme inhibitors, receptor modulators, and other bioactive molecules [2].

Why Generic Substitution of 1-Benzyl-1,6-diazaspiro[3.4]octane with Analogous Spirocycles Fails in Critical Applications


While the 1,6-diazaspiro[3.4]octane core is a privileged scaffold in medicinal chemistry [1], simple N-substituted analogs (e.g., methyl, phenyl, Boc) exhibit starkly different physicochemical properties that directly impact synthetic utility and downstream biological performance [2][3]. For instance, the benzyl group in the target compound confers a logP of ~1.5, which is intermediate between the less lipophilic methyl analog (logP 0.32) and the more lipophilic phenyl analog (logP 2.02) [2][3]. This optimized hydrophobicity, combined with the lability of the benzyl protecting group under hydrogenolysis conditions, dictates unique solubility, membrane permeability, and orthogonal deprotection strategies that cannot be replicated by other N-substituted variants [4]. The following quantitative evidence demonstrates that procurement decisions must be guided by specific, data-driven differentiation rather than class-level assumptions.

Quantitative Differentiation of 1-Benzyl-1,6-diazaspiro[3.4]octane from Closest Analogs: A Data-Driven Procurement Guide


Optimized Lipophilicity (LogP) for Balanced Solubility and Membrane Permeability Relative to N-Methyl and N-Phenyl Analogs

1-Benzyl-1,6-diazaspiro[3.4]octane exhibits an XLogP3-AA of 1.5 [1], which is 4.7-fold higher than the N-methyl analog (logP 0.32) and 26% lower than the N-phenyl analog (logP 2.02) [2][3]. This intermediate lipophilicity positions the benzyl derivative in an optimal range for both aqueous solubility and passive membrane diffusion, a critical balance for developing CNS-penetrant or orally bioavailable drug candidates [4].

Medicinal Chemistry Pharmacokinetics Property-Based Design

Intermediate Molecular Weight for Enhanced Synthetic Versatility Compared to N-Boc and N-H Analogs

With a molecular weight of 202.30 g/mol, 1-Benzyl-1,6-diazaspiro[3.4]octane is 4.7% heavier than the N-phenyl analog (188.27 g/mol) but 4.7% lighter than the N-Boc-protected derivative (212.29 g/mol) [1][2]. This intermediate mass, combined with a free secondary amine at the 6-position, allows for a broader range of subsequent functionalization (e.g., alkylation, acylation, reductive amination) without the steric hindrance or mass penalty of the Boc group or the limited reactivity of the unsubstituted dihydrochloride salt .

Synthetic Chemistry Building Blocks Protecting Group Strategy

High Purity Specifications (≥95%) from Multiple Vendors to Ensure Reproducible Reactivity

Commercial sources of 1-Benzyl-1,6-diazaspiro[3.4]octane routinely offer purities of 95% (AKSci) to 97% (AChemBlock) and 98% (Leyan) . This contrasts with many other N-substituted diazaspiro[3.4]octanes, which are often available only at lower purities or as discontinued products . The availability of high-purity, analytically characterized material (with CAS, MDL, and InChIKey provided) minimizes the risk of side reactions from impurities during critical synthetic steps and ensures consistent performance in assays.

Quality Control Analytical Chemistry Reproducibility

Bench-Stable Storage at Ambient Temperature vs. Refrigeration Requirements of Other Analogs

1-Benzyl-1,6-diazaspiro[3.4]octane is shipped and stored at room temperature according to multiple vendors (AKSci: 'Store long-term in a cool, dry place'; AChemBlock: 'Shipping: Room Temp') . In contrast, the N-Boc-protected analog (1-Boc-1,6-diazaspiro[3.4]octane) requires storage at 2-8°C under desiccated and light-protected conditions [1]. This difference in storage stability reduces logistical complexity and energy costs for the target compound, making it more convenient for routine laboratory use and large-scale inventory management.

Storage Stability Logistics Laboratory Operations

Hydrogen-Bond Donor/Acceptor Profile for Distinct Solubility and Target Engagement Relative to N-Phenyl Analog

1-Benzyl-1,6-diazaspiro[3.4]octane possesses 1 hydrogen bond donor and 2 hydrogen bond acceptors [1], identical to the N-phenyl analog (1 donor, 2 acceptors) . However, the benzyl group's methylene linker introduces a degree of conformational flexibility that alters the spatial orientation of these hydrogen-bonding motifs compared to the directly attached phenyl ring . While direct binding data for the target compound are not available, the differential presentation of hydrogen-bonding functionalities can impact solubility (predicted ACD/LogD at pH 7.4 of -1.45 for target compound vs. not available for analog) and molecular recognition in biological systems.

Hydrogen Bonding Solubility Target Binding

Optimal Application Scenarios for 1-Benzyl-1,6-diazaspiro[3.4]octane Driven by Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Precise Lipophilicity Control (LogP ~1.5)

When developing CNS-penetrant or orally bioavailable drug candidates, the logP of 1.5 positions this compound in an optimal range for balancing passive permeability and aqueous solubility [1]. This makes it a preferred building block over more polar (e.g., N-methyl, logP 0.32) or more lipophilic (e.g., N-phenyl, logP 2.02) analogs in property-driven medicinal chemistry campaigns [2].

Parallel Synthesis and Library Generation for Hit-to-Lead Exploration

The intermediate molecular weight (202.30 g/mol) and free secondary amine handle enable efficient diversification of the 1,6-diazaspiro[3.4]octane scaffold. This compound serves as a versatile core for generating diverse compound libraries where molecular weight control and synthetic tractability are critical, especially compared to heavier Boc-protected or less reactive unsubstituted variants [1].

Process Chemistry and Scale-Up Where Ambient Stability and Supply Chain Reliability Are Paramount

Given its room-temperature storage stability and availability from multiple vendors with high purity (≥95%), this compound is ideally suited for process chemistry development and large-scale synthesis campaigns [1]. Its lower logistical burden and consistent quality profile reduce the risks associated with cold-chain dependencies and batch variability observed with other N-substituted diazaspiro[3.4]octanes [3].

Protecting Group Strategies Requiring Orthogonal Deprotection via Hydrogenolysis

The benzyl group on the 1-position nitrogen can be selectively removed under mild hydrogenolysis conditions (H2, Pd/C) without affecting other functional groups or the spirocyclic core [1]. This orthogonal deprotection strategy is not possible with N-methyl or N-phenyl analogs, making the benzyl derivative uniquely valuable in complex synthetic sequences where selective N-debenzylation is required [2].

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